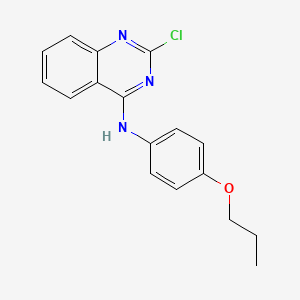
2,4-Dichloro-6-(phenylthio)octyl pyrimidine-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dichloro-6-(phenylthio)octyl pyrimidine-5-carboxylate is a synthetic organic compound belonging to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-6-(phenylthio)octyl pyrimidine-5-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2,4-dichloropyrimidine.
Thioether Formation: The phenylthio group is introduced via a nucleophilic substitution reaction using a thiol derivative.
Octyl Chain Introduction: The octyl chain is attached through a series of alkylation reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems could enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2,4-Dichloro-6-(phenylthio)octyl pyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the chlorine atoms or modify the phenylthio group.
Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or ammonia (NH₃) can be employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dechlorinated derivatives or modified thioethers.
Substitution: Amino or alkoxy derivatives.
Aplicaciones Científicas De Investigación
2,4-Dichloro-6-(phenylthio)octyl pyrimidine-5-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antiviral, anticancer, and antimicrobial agent.
Agriculture: The compound may be used as a pesticide or herbicide due to its biological activity.
Materials Science: It can be used in the development of novel materials with specific properties, such as conductivity or fluorescence.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dichloro-6-methylpyrimidine: Used in the synthesis of various bioactive compounds.
2,4,6-Trisubstituted Pyrimidines: Known for their pharmacological activities.
Uniqueness
2,4-Dichloro-6-(phenylthio)octyl pyrimidine-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of a phenylthio group, octyl chain, and carboxylate group makes it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C19H22Cl2N2O2S |
|---|---|
Peso molecular |
413.4 g/mol |
Nombre IUPAC |
(2,4-dichloro-6-phenylsulfanyloctyl) pyrimidine-5-carboxylate |
InChI |
InChI=1S/C19H22Cl2N2O2S/c1-2-17(26-18-6-4-3-5-7-18)9-15(20)8-16(21)12-25-19(24)14-10-22-13-23-11-14/h3-7,10-11,13,15-17H,2,8-9,12H2,1H3 |
Clave InChI |
LVFIKOHPLLDQNX-UHFFFAOYSA-N |
SMILES canónico |
CCC(CC(CC(COC(=O)C1=CN=CN=C1)Cl)Cl)SC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


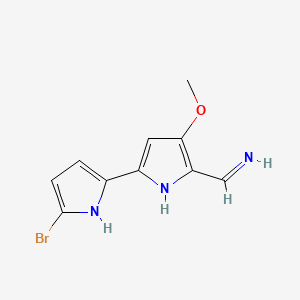


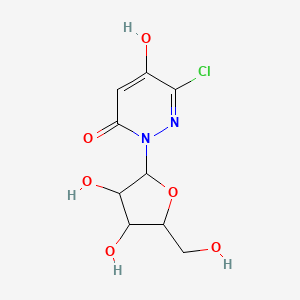
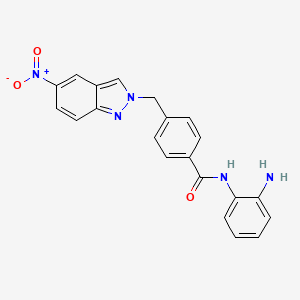
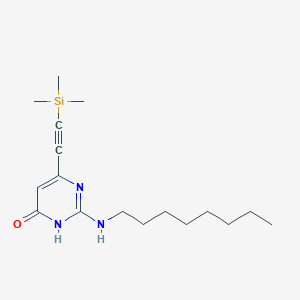
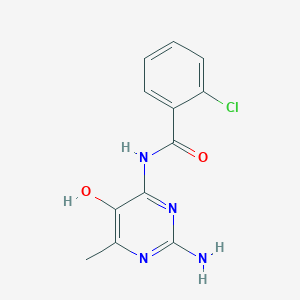
![6-(4-Bromophenyl)-3-methylimidazo[1,2-d][1,2,4]thiadiazole](/img/structure/B12923994.png)

